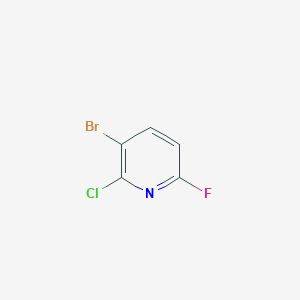

3-Bromo-2-chloro-6-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-6-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-3-1-2-4(8)9-5(3)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEYHAGIKTYLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-2-chloro-6-fluoropyridine: A Keystone Intermediate in Modern Synthesis

Foreword: The Strategic Value of Polysubstituted Heterocycles

In the landscape of contemporary drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of bioactive molecules. However, the true potential of this heterocycle is unlocked through precise functionalization. Polysubstituted pyridines, particularly those bearing a strategic arrangement of halogens, offer a versatile platform for complex molecular construction. This guide provides an in-depth technical overview of 3-Bromo-2-chloro-6-fluoropyridine (CAS No. 885952-18-1), a key building block whose distinct reactivity profile makes it an invaluable asset for researchers, scientists, and professionals in drug development.[1][2] This document will delve into its chemical properties, structure, reactivity, and synthetic applications, offering field-proven insights into its practical utility.

Core Molecular Profile and Physicochemical Properties

This compound is a polysubstituted pyridine derivative with a unique convergence of halogen atoms, each imparting distinct reactivity characteristics.[3] This strategic halogenation is the cornerstone of its utility as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3]

Structural and Basic Information

The fundamental attributes of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| CAS Number | 885952-18-1 | [3] |

| Molecular Formula | C₅H₂BrClFN | [3] |

| Molecular Weight | 210.43 g/mol | [3] |

| IUPAC Name | 3-bromo-6-chloro-2-fluoropyridine | [4] |

| Synonyms | Pyridine, 3-bromo-6-chloro-2-fluoro- | [3] |

| InChI Key | VKBRLJKCZACHPU-UHFFFAOYSA-N | [4] |

The structure of this compound is depicted below, illustrating the relative positions of the halogen substituents that dictate its chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of a compound are critical for its handling, storage, and use in chemical reactions. Below is a summary of the available data for this compound.

| Property | Value | Source |

| Boiling Point | 212.031 °C at 760 mmHg | [3] |

| Density | 1.83 g/cm³ | [3] |

| Flash Point | 82.034 °C | [3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [3] |

Spectroscopic Characterization: An Interpretive Guide

While a dedicated, publicly available full set of spectra for this compound is not readily found, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at position 5 will likely appear as a doublet, coupled to the proton at position 4. The proton at position 4 will appear as a doublet of doublets, coupled to the proton at position 5 and the fluorine at position 6 (long-range coupling).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electronegativity of the attached halogens and the nitrogen atom. The carbons bonded to the halogens (C2, C3, and C6) will show characteristic shifts, and the C-F coupling will be observable for C2 and potentially for C3 and C6 through multiple bonds.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected for the fluorine atom at the 2-position. The chemical shift will be characteristic of a fluorine atom on an electron-deficient pyridine ring.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (210.43 g/mol ). A key feature will be the isotopic pattern characteristic of a molecule containing both bromine and chlorine. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a complex M, M+2, and M+4 pattern for the molecular ion cluster, which is a definitive indicator of the compound's elemental composition.

Synthesis and Manufacturing

The preparation of polysubstituted fluoropyridines often involves multi-step synthetic sequences. While a specific, detailed protocol for this compound is not widely published, its synthesis can be conceptualized through established methods for halogenated pyridines. A plausible synthetic approach involves the diazotization of an appropriately substituted aminopyridine followed by a Sandmeyer-type reaction to introduce the bromo or chloro substituent, and a Balz-Schiemann reaction or nucleophilic aromatic substitution to introduce the fluorine atom. A general patent for the preparation of fluoropyridine compounds suggests that an improved Balz-Schiemann reaction on brominated aminopyridine compounds is a viable route.[5]

A representative synthetic workflow is outlined below:

Caption: Conceptual synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its three halogen substituents, allowing for selective and sequential chemical transformations.[1] This makes it a highly versatile building block for creating complex molecular architectures.[2]

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing effects of the halogens, makes the compound susceptible to nucleophilic attack. The fluorine and chlorine atoms, particularly at the 2- and 6-positions which are activated by the ring nitrogen, can be displaced by a variety of nucleophiles such as amines, alcohols, and thiols. The regioselectivity of this substitution can often be controlled by the reaction conditions and the nature of the nucleophile. Generally, the fluorine atom at the 2-position is the most susceptible to nucleophilic displacement due to the strong activation by the adjacent nitrogen atom.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine and chlorine atoms on the pyridine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds allows for selective couplings. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, enabling sequential functionalization.

A generalized scheme for Suzuki-Miyaura coupling is presented below:

Caption: Suzuki-Miyaura coupling of this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of a variety of biologically active compounds.[3] Its utility spans the pharmaceutical and agrochemical industries, where it is used to construct complex molecules with desired therapeutic or pesticidal properties.[1] The incorporation of the fluoropyridine moiety can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. While specific examples of marketed drugs derived directly from this intermediate are not prominently disclosed, its structural motifs are present in numerous patented bioactive compounds.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on safety data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Avoid contact with skin and eyes, and do not ingest. In case of contact, rinse the affected area with plenty of water. Store in a tightly closed container in a cool, dry place under an inert atmosphere.

Conclusion and Future Outlook

This compound is a testament to the power of strategic halogenation in designing versatile chemical building blocks. Its unique reactivity profile allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the importance of intermediates like this compound in enabling innovation and accelerating research and development is poised to increase.

References

-

Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Strategic Importance of 3-Bromo-6-chloro-2-fluoropyridine in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health. Retrieved from [Link]

- CN102898358A - Preparation method of fluoropyridine compounds. (n.d.). Google Patents.

-

1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. Retrieved from [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved from [Link]

-

Cas 885952-18-1,3-BROMO-6-CHLORO-2-FLUOROPYRIDINE. (n.d.). LookChem. Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (n.d.). MDPI. Retrieved from [Link]

-

3-Bromo-6-fluoropyridine. (n.d.). KaiShengYuan (Tianjin) Technology Co., Ltd. Retrieved from [Link]

-

3-Bromo-6-chloro-2-fluoropyridine. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

3-BROMO-2-FLUOROPYRIDINE - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

3-Bromo-6-chloro-2-fluoropyridine. (n.d.). BOJNSCI. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (n.d.). ResearchGate. Retrieved from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Preparation of difluorpyridine compounds. (n.d.). Google Patents.

-

2-bromo-6-chloro-3-fluoropyridine (C5H2BrClFN). (n.d.). PubChemLite. Retrieved from [Link]

-

Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved from [Link]

-

3-bromo-6-chloro-2-iodopyridine (C5H2BrClIN). (n.d.). PubChemLite. Retrieved from [Link]

-

3-Bromo-1-chloro-2-fluorocyclohexa-1,3,5-triene. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 3-Bromo-2-chloro-6-fluoropyridine: From Strategy to Execution

Abstract: 3-Bromo-2-chloro-6-fluoropyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern offers multiple, distinct reaction sites, making it a valuable intermediate for the construction of complex molecular architectures and active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of a robust and logical synthetic strategy for this target molecule. Moving beyond a simple recitation of steps, we delve into the mechanistic rationale behind the chosen route, offering field-proven insights into reaction conditions, purification, and characterization. The proposed pathway begins with the commercially available 2,6-dichloropyridine, proceeding through a selective Halex reaction and a regioselective electrophilic bromination. This document is intended for researchers, process chemists, and drug development professionals seeking a practical and scientifically-grounded approach to the synthesis of this key intermediate.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. The introduction of multiple halogen atoms—specifically a combination of fluorine, chlorine, and bromine—imparts unique physicochemical properties and provides orthogonal synthetic handles for further derivatization. Fluorine can enhance metabolic stability and binding affinity, while chlorine and bromine serve as versatile points for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitutions.[2]

This compound, in particular, presents a challenging yet valuable synthetic target. The precise arrangement of its substituents activates the molecule for a variety of selective transformations, positioning it as a critical precursor for novel drug candidates and agrochemicals.[1] This guide outlines a practical, two-step synthesis from a common starting material, emphasizing the chemical principles that ensure a successful and reproducible outcome.

Strategic Retrosynthetic Analysis

A logical synthesis begins with a sound retrosynthetic plan. The target molecule can be disconnected through its most feasible bond formations. The C-Br bond at the 3-position is a prime candidate for disconnection via an electrophilic aromatic substitution. This approach simplifies the target to a more accessible precursor, 2-chloro-6-fluoropyridine . This intermediate is a known entity and serves as a crucial building block in its own right.[3]

Further disconnection of 2-chloro-6-fluoropyridine reveals 2,6-dichloropyridine as a logical and cost-effective starting material. The transformation involves a selective nucleophilic aromatic substitution (SNAr), specifically a halogen exchange (Halex) reaction, to replace one chlorine atom with fluorine. This pathway is advantageous as it builds complexity from a simple, symmetrical, and readily available precursor.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway & Mechanistic Considerations

The forward synthesis follows the logic established in the retrosynthetic analysis. The pathway is designed for efficiency and regiochemical control.

Step 1: Selective Monofluorination via Halex Reaction

The conversion of 2,6-dichloropyridine to 2-chloro-6-fluoropyridine is achieved via a Halex (Halogen Exchange) reaction. This is a nucleophilic aromatic substitution where fluoride ions displace chloride ions on an electron-deficient aromatic ring.[4]

-

Causality of Reagent Selection:

-

Fluoride Source: Anhydrous potassium fluoride (KF) is the reagent of choice due to its cost-effectiveness and reactivity. It must be rigorously dried, as trace water will hydrolyze the substrate and reduce yield.

-

Solvent: A high-boiling, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane is essential. These solvents effectively solvate the potassium cation, liberating a "naked" and highly nucleophilic fluoride anion, while also tolerating the high temperatures required for the reaction.[4]

-

Phase-Transfer Catalyst (Optional but Recommended): A catalyst like 18-crown-6 or a quaternary ammonium salt can be employed to further enhance the solubility and reactivity of the fluoride salt, often allowing for lower reaction temperatures and improved yields.[5]

-

The reaction proceeds with selectivity for monofluorination because the introduction of the first highly electron-withdrawing fluorine atom deactivates the pyridine ring towards further nucleophilic attack, making the displacement of the second chlorine atom significantly more difficult under controlled conditions.

Step 2: Regioselective Electrophilic Bromination

The second step involves the bromination of the 2-chloro-6-fluoropyridine intermediate. This is an electrophilic aromatic substitution, which is inherently challenging on the electron-deficient pyridine ring.

-

Regiochemical Rationale: The existing substituents direct the incoming electrophile (Br⁺). The fluorine at C6 and chlorine at C2 are both deactivating but ortho, para-directing.

-

The C4 position is para to the C-F bond and meta to the C-Cl bond.

-

The C3 and C5 positions are ortho/meta to the halogens. The combined directing effects and the inherent reactivity of the pyridine ring favor substitution at the C3 position.

-

-

Causality of Reagent Selection:

-

Brominating Agent: Due to the deactivated nature of the substrate, a potent electrophilic bromine source is required. A mixture of liquid bromine (Br₂) and a strong Lewis acid (e.g., AlCl₃ or FeBr₃) can be used to generate a highly reactive brominating species. Alternatively, N-Bromosuccinimide (NBS) in the presence of a strong acid like oleum or concentrated sulfuric acid provides a powerful and often more manageable system for brominating deactivated heterocycles.

-

Detailed Experimental Protocols

The following protocols are representative procedures designed for laboratory-scale synthesis and must be performed by trained personnel with appropriate safety precautions.

Protocol 4.1: Synthesis of 2-Chloro-6-fluoropyridine (Intermediate)

| Reagent/Material | CAS No. | Mol. Wt. ( g/mol ) | Amount Used (Typical) | Molar Eq. |

| 2,6-Dichloropyridine | 2402-78-0 | 147.99 | 29.6 g | 1.0 |

| Potassium Fluoride (spray-dried) | 7789-23-3 | 58.10 | 17.4 g | 1.5 |

| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 | 150 mL | - |

-

Procedure:

-

To a flame-dried 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (17.4 g, 0.3 mol).

-

Add anhydrous DMSO (150 mL) to the flask.

-

Add 2,6-dichloropyridine (29.6 g, 0.2 mol) to the stirred suspension.

-

Heat the reaction mixture to 160-170 °C under a gentle flow of nitrogen.

-

Maintain the temperature and stir vigorously for 12-16 hours. Monitor the reaction progress by GC-MS or TLC (e.g., 20% EtOAc/Hexanes).

-

After completion, cool the mixture to room temperature.

-

Carefully pour the dark reaction mixture into 500 mL of ice-water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil by fractional distillation under vacuum or by column chromatography on silica gel to afford 2-chloro-6-fluoropyridine as a clear liquid.

-

Protocol 4.2: Synthesis of this compound (Target)

| Reagent/Material | CAS No. | Mol. Wt. ( g/mol ) | Amount Used (Typical) | Molar Eq. |

| 2-Chloro-6-fluoropyridine | 3510-56-7 | 131.54 | 13.2 g | 1.0 |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 18.7 g | 1.05 |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 100 mL | - |

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, carefully add concentrated sulfuric acid (100 mL).

-

Cool the acid to 0 °C in an ice-water bath.

-

Slowly add 2-chloro-6-fluoropyridine (13.2 g, 0.1 mol) to the cold, stirred acid.

-

Once the substrate is fully dissolved, add N-Bromosuccinimide (18.7 g, 0.105 mol) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 60-65 °C and stir for 4-6 hours. Monitor the reaction by GC-MS.

-

Cool the mixture back to 0 °C and very carefully quench the reaction by slowly pouring it onto 500 g of crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH) until the pH is ~7-8.

-

Extract the product with dichloromethane (DCM) or ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or recrystallization to yield this compound.

-

Caption: High-level experimental workflow for the two-step synthesis.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis | Expected Result |

| Molecular Formula | C₅H₂BrClFN |

| Molecular Weight | 210.44 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | Expect two signals in the aromatic region (δ 7.0-8.5 ppm), likely appearing as a doublet and a doublet of doublets, corresponding to the two protons on the pyridine ring. |

| ¹³C NMR (100 MHz, CDCl₃) | Expect five distinct signals for the pyridine carbons, with chemical shifts and C-F/C-Cl coupling patterns characteristic of the substitution pattern. |

| Mass Spectrometry (EI) | A characteristic isotopic cluster for the molecular ion (M⁺) peak around m/z 209/211/213, reflecting the presence of one bromine and one chlorine atom. |

Safety and Handling Considerations

-

Halex Reaction: The Halex reaction is run at high temperatures. DMSO can decompose exothermically above 180 °C. Ensure accurate temperature control and conduct the reaction in a well-ventilated chemical fume hood.

-

Bromination: Liquid bromine is highly corrosive, toxic, and volatile. N-Bromosuccinimide is a lachrymator. Handle these reagents only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Acid Handling: Concentrated sulfuric acid is extremely corrosive. Additions to and quenching of the acid must be done slowly and with cooling to control the exotherm.

-

Work-up: The neutralization of the strong acid reaction mixture is highly exothermic and will release CO₂ gas if bicarbonate is used. Perform this step slowly in a large vessel with efficient stirring and cooling.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The proposed two-step pathway, starting from 2,6-dichloropyridine, represents a logical and robust strategy rooted in well-established principles of heterocyclic chemistry. By leveraging a selective Halex fluorination followed by a regioselective electrophilic bromination, this valuable and highly functionalized intermediate can be accessed reliably. This guide provides the strategic framework and practical protocols necessary for researchers to successfully incorporate this key building block into their synthetic programs for the discovery of next-generation pharmaceuticals and agrochemicals.

References

A Technical Guide to 3-Bromo-2-chloro-6-fluoropyridine: A Versatile Halogenated Heterocycle for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal and materials chemistry, polysubstituted heteroaromatic compounds are of paramount importance. Among these, 3-Bromo-2-chloro-6-fluoropyridine has emerged as a significant intermediate, valued for its unique electronic properties and versatile reactivity.[1][2] This guide provides a comprehensive overview of its chemical identity, properties, synthetic utility, and safety considerations, grounded in the principles of organic synthesis and aimed at professionals engaged in research and development.

IUPAC Name: 3-bromo-6-chloro-2-fluoropyridine[3] CAS Number: 885952-18-1[3]

The strategic placement of three different halogen atoms—fluorine, chlorine, and bromine—on the electron-deficient pyridine ring creates a molecule with distinct sites for sequential and selective chemical transformations. This multi-functional handle allows for the controlled introduction of various substituents, making it a valuable precursor in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals.[2][4]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The data for this compound are summarized below. While experimental spectroscopic data is not widely published in peer-reviewed literature, typical characterization would rely on standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂BrClFN | [5] |

| Molecular Weight | 210.43 g/mol | [5] |

| Boiling Point | 212.0 °C at 760 mmHg | N/A |

| Density | 1.83 g/cm³ | N/A |

| InChI Key | VKBRLJKCZACHPU-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=C(C(=N1)F)Br)Cl | N/A |

| Topological Polar Surface Area | 12.9 Ų | [5] |

| XLogP3-AA | 2.9 | [5] |

Note: Some physical properties are predicted or sourced from chemical supplier databases and should be confirmed experimentally.

The Chemistry of a Polysubstituted Pyridine: Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), while the carbon-halogen bonds are amenable to various palladium-catalyzed cross-coupling reactions.

Regioselectivity in Cross-Coupling Reactions

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally follows the trend of C-I > C-Br > C-OTf >> C-Cl.[6] This principle is the cornerstone of achieving regioselectivity with this compound.

The C-Br bond at the 3-position is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 6-position. This allows for selective functionalization at the C-3 position via reactions like Suzuki, Stille, or Heck couplings, while leaving the C-6 chloro and C-2 fluoro substituents intact for subsequent transformations.[7]

Causality of Experimental Choice: A researcher would choose a Suzuki-Miyaura coupling to introduce a new carbon-carbon bond at the 3-position. By using a standard palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a suitable base (e.g., K₂CO₃, Cs₂CO₃), the reaction can be directed with high fidelity to the C-Br bond, leveraging its lower bond dissociation energy compared to the C-Cl bond.

Caption: Workflow for selective Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine and chlorine atoms, being ortho and para to the ring nitrogen, are activated towards nucleophilic attack. The high electronegativity of fluorine typically makes the C-F bond at the 2-position a primary site for SNAr, especially with soft nucleophiles. However, the reactivity can be modulated by the choice of nucleophile and reaction conditions. Hard nucleophiles may favor reaction at the C-6 position. This allows for the introduction of oxygen, nitrogen, or sulfur-based functional groups.

Synthesis of this compound: A Representative Pathway

Experimental Protocol: A Hypothetical Synthesis

The following protocol is a representative example based on general procedures for pyridine halogenation and modification and should be optimized for safety and yield.

-

Diazotization and Sandmeyer Reaction: Start with a suitable diaminopyridine. Sequentially perform diazotization followed by Sandmeyer reactions to install the bromo and chloro groups.

-

Fluorination: The introduction of the fluorine atom can often be achieved via a Balz-Schiemann reaction on a corresponding amino-substituted precursor or through nucleophilic fluorination (e.g., using KF) on a suitably activated chloro- or nitro-pyridine derivative.[10]

Caption: General synthetic logic for preparing the title compound.

Applications in Drug Discovery and Development

Halogenated pyridines are privileged scaffolds in medicinal chemistry. The inclusion of halogens can modulate a molecule's physicochemical properties, such as lipophilicity (logP) and metabolic stability, and can also facilitate strong binding interactions with biological targets. While specific, publicly disclosed drug candidates synthesized directly from this compound are not identified in the literature, its utility is inferred from its commercial availability as a building block and the prevalence of similar structures in patented compounds. It serves as a key intermediate for creating libraries of compounds for screening in various therapeutic areas, including oncology, infectious diseases, and neurology.[2]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Toxicology: Based on data for similar compounds, it may be harmful if swallowed, and can cause skin, eye, and respiratory irritation. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate that offers chemists a platform for creating molecular diversity through selective, stepwise functionalization. Its predictable reactivity in cross-coupling and nucleophilic substitution reactions makes it an asset in the multi-step synthesis of complex target molecules. While detailed, peer-reviewed studies on this specific compound are sparse, its strategic importance is evident from its role as a building block in the chemical industry, empowering the discovery and development of new chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. 3-Bromo-6-chloro-2-fluoropyridine | 885952-18-1 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

Navigating the Synthetic Landscape of 3-Bromo-2-chloro-6-fluoropyridine: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

3-Bromo-2-chloro-6-fluoropyridine is a polysubstituted heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique arrangement of three distinct halogen atoms on an electron-deficient pyridine ring provides a versatile platform for a wide array of chemical transformations. This guide offers an in-depth exploration of the reactivity and stability of this valuable synthetic intermediate, providing field-proven insights and detailed experimental frameworks to empower researchers in their synthetic endeavors. The strategic placement of bromo, chloro, and fluoro substituents allows for selective functionalization, making it a key building block in the synthesis of complex molecular architectures, including novel pharmaceutical agents and agrochemicals.[1][2]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount before undertaking any experimental work with this compound.

| Property | Value | Source |

| CAS Number | 885952-18-1 | [1] |

| Molecular Formula | C₅H₂BrClFN | [1] |

| Molecular Weight | 210.43 g/mol | [1] |

| Boiling Point | 212.031 °C at 760 mmHg | [1] |

| Density | 1.83 g/cm³ | [1] |

| Flash Point | 82.034 °C | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] While specific toxicity data for this compound is limited, related halopyridines are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3][4][5][6] It is advisable to avoid generating dust and to wash hands thoroughly after handling.[3]

The Electronic Landscape and Predicted Reactivity

The reactivity of the this compound ring is dictated by the interplay of the electron-withdrawing nature of the nitrogen atom and the three halogen substituents. This electronic deficiency makes the pyridine ring susceptible to nucleophilic attack.[3] The relative reactivity of the halogen atoms is a crucial aspect for selective functionalization.

Predicted Order of Reactivity for Nucleophilic Aromatic Substitution (SNAr):

Based on established principles of SNAr on heterocyclic systems, the reactivity of the halogens is generally governed by the stability of the Meisenheimer-like intermediate. The position of substitution is also critical, with positions 2 and 4 (ortho and para to the nitrogen) being the most activated towards nucleophilic attack due to the ability of the electronegative nitrogen to stabilize the resulting negative charge through resonance.[7]

For this compound, the predicted order of reactivity for SNAr is:

C2-Cl > C6-F > C3-Br

-

C2-Cl: The chlorine at the 2-position is highly activated by the adjacent nitrogen atom, making it the most probable site for nucleophilic displacement.

-

C6-F: The fluorine at the 6-position is also activated by the nitrogen. Although the C-F bond is strong, the high electronegativity of fluorine significantly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the transition state.

-

C3-Br: The bromine at the 3-position is the least activated towards nucleophilic attack as it is meta to the nitrogen, and therefore the negative charge in the intermediate cannot be delocalized onto the nitrogen atom.

Predicted Order of Reactivity for Metal-Catalyzed Cross-Coupling Reactions:

In contrast to SNAr, the reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is primarily governed by the bond dissociation energy of the carbon-halogen bond.[8] The weaker the bond, the more readily it undergoes oxidative addition to the metal center.

The general trend for carbon-halogen bond strength is C-F > C-Cl > C-Br > C-I.[9] Therefore, the predicted order of reactivity for cross-coupling reactions is:

C3-Br > C2-Cl > C6-F

This differential reactivity is the cornerstone of the synthetic utility of this compound, allowing for a stepwise and regioselective introduction of different substituents.

Key Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr)

As predicted, the C2-Cl bond is the most susceptible to nucleophilic attack. This allows for the selective introduction of a variety of nucleophiles at this position.

References

- 1. Cas 885952-18-1,3-BROMO-6-CHLORO-2-FLUOROPYRIDINE | lookchem [lookchem.com]

- 2. 3-BROMO-6-CHLORO-2-FLUOROPYRIDINE | 885952-18-1 [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Spectroscopic Characterization of 3-Bromo-2-chloro-6-fluoropyridine: A Predictive In-Depth Technical Guide

This technical guide provides a detailed predictive analysis of the spectroscopic data (NMR and IR) for the novel compound 3-Bromo-2-chloro-6-fluoropyridine. In the absence of direct experimental spectra in the public domain, this document leverages established principles of spectroscopy and comparative data from analogous halogenated pyridines to offer a robust, predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and electronic properties of this molecule.

Introduction: The Significance of Halogenated Pyridines

Halogenated pyridines are a cornerstone in medicinal chemistry and materials science. The specific placement of halogen atoms on the pyridine ring profoundly influences the molecule's reactivity, lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, with its unique substitution pattern, presents a versatile scaffold for the synthesis of complex chemical entities. Understanding its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and further derivatization.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns are dictated by the electronic effects of the three halogen substituents.

Predicted ¹H NMR Data (in CDCl₃ at 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-4 | 7.85 - 7.95 | Doublet of doublets (dd) | J(H4-H5) = 8.0, J(H4-F6) = 2.5 |

| H-5 | 7.10 - 7.20 | Doublet of doublets (dd) | J(H5-H4) = 8.0, J(H5-F6) = 9.0 |

Rationale for Predictions:

-

Chemical Shifts: The electron-withdrawing nature of the chlorine at C-2, bromine at C-3, and fluorine at C-6 deshields the ring protons, shifting them downfield. The fluorine atom at the C-6 position will exert a significant deshielding effect on the adjacent H-5 proton. The H-4 proton is expected to be the most downfield due to the combined electron-withdrawing effects of the adjacent bromine and the para-positioned fluorine.

-

Coupling Constants: The coupling between H-4 and H-5 is a typical ortho-coupling for a pyridine ring. The fluorine at C-6 will couple with both H-4 (meta-coupling) and H-5 (ortho-coupling), leading to the doublet of doublets multiplicity for both protons. The magnitude of the H-F coupling is expected to be larger for the ortho-interaction (H-5) than for the meta-interaction (H-4).

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will be characterized by five signals for the pyridine ring carbons, with their chemical shifts and multiplicities influenced by the attached halogens.

Predicted ¹³C NMR Data (in CDCl₃ at 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J) in Hz |

| C-2 | 150 - 155 | Doublet (d) | J(C2-F6) = 10-15 |

| C-3 | 115 - 120 | Doublet (d) | J(C3-F6) = 4-6 |

| C-4 | 140 - 145 | Doublet (d) | J(C4-F6) = 18-22 |

| C-5 | 118 - 123 | Doublet (d) | J(C5-F6) = 30-35 |

| C-6 | 160 - 165 | Doublet (d) | J(C6-F6) = 240-250 |

Rationale for Predictions:

-

Chemical Shifts: The carbon atoms directly bonded to the halogens will experience significant shifts. The C-6 carbon, attached to the highly electronegative fluorine, is expected to be the most downfield and will exhibit a large one-bond C-F coupling constant. The C-2 (bonded to chlorine) and C-3 (bonded to bromine) will also be downfield. The chemical shifts of C-4 and C-5 are influenced by the combined electronic effects of all three halogens.

-

Carbon-Fluorine Coupling: The fluorine at C-6 will couple with all the carbon atoms in the ring, resulting in doublets for each carbon signal in a proton-decoupled ¹³C NMR spectrum. The magnitude of the coupling constant decreases with the number of bonds separating the carbon and fluorine atoms.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | C-H stretching |

| 1600 - 1550 | Medium | C=C and C=N stretching |

| 1450 - 1400 | Medium | C=C and C=N stretching |

| 1250 - 1200 | Strong | C-F stretching |

| 1100 - 1000 | Strong | C-Cl stretching |

| 800 - 700 | Strong | C-H out-of-plane bending |

| 600 - 500 | Medium | C-Br stretching |

Rationale for Predictions:

-

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

-

Carbon-Halogen Vibrations: The C-F, C-Cl, and C-Br stretching vibrations will give rise to strong absorptions in the fingerprint region. The C-F stretch is typically the most intense and at a higher wavenumber. The C-Cl and C-Br stretches appear at lower wavenumbers.

-

C-H Vibrations: The aromatic C-H stretching vibrations will be observed as weak bands above 3000 cm⁻¹. The out-of-plane C-H bending vibrations will cause strong absorptions in the 800-700 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Experimental Protocols

To obtain experimental data for this compound, the following general protocols should be followed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Standard parameters for a proton-decoupled ¹³C spectrum include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: Process the spectrum to obtain a transmittance or absorbance spectrum.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis.

References

Due to the predictive nature of this guide, direct experimental data for this compound is not cited. The predictions are based on fundamental principles of NMR and IR spectroscopy and by analogy to data for related compounds found in chemical databases and literature. For foundational knowledge, the following resources are recommended:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A-Z Guide to 3-Bromo-2-chloro-6-fluoropyridine: A Keystone Intermediate in Modern Pharmaceutical Synthesis

Abstract

In the landscape of modern drug discovery and development, the strategic importance of halogenated heterocyclic compounds cannot be overstated. Among these, 3-Bromo-2-chloro-6-fluoropyridine has emerged as a uniquely versatile and powerful building block. Its polysubstituted pyridine core, featuring three distinct halogen atoms, offers a palette of orthogonal reactivity, enabling chemists to perform sequential, site-selective modifications. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a pivotal pharmaceutical intermediate. We will dissect its role in the construction of complex molecular architectures, provide field-proven experimental protocols, and offer insights into the causality behind synthetic strategies, thereby equipping researchers, scientists, and drug development professionals with the knowledge to leverage this compound's full potential.

Introduction: The Strategic Advantage of Polysubstituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs. The introduction of halogen atoms onto this ring system profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Fluorine, in particular, is known to enhance biological activity and modulate pKa.[1] this compound (CAS 885952-18-1) is a prime example of a highly functionalized intermediate designed for complex synthesis.[2][3] Its value lies in the differential reactivity of its three halogen substituents, which allows for a programmed and regioselective approach to building sophisticated drug candidates.[2] This guide will illuminate the chemical logic that makes this compound an indispensable tool in the pharmaceutical industry.

Physicochemical Properties & Characterization

A thorough understanding of a starting material's properties is fundamental to reproducible and scalable synthesis. The key data for this compound are summarized below.

| Property | Value |

| CAS Number | 885952-18-1 |

| Molecular Formula | C₅H₂BrClFN |

| Molecular Weight | 210.43 g/mol [4] |

| Appearance | Solid |

| Purity | Typically ≥95-99%[5] |

| InChI Key | VKBRLJKCZACHPU-UHFFFAOYSA-N[4][5] |

Characterization data (NMR, LC-MS, etc.) for this compound is readily available from commercial suppliers and chemical databases, providing a benchmark for quality control.[6]

Synthesis of the Intermediate

The preparation of polysubstituted pyridines often involves multi-step sequences. While various methods exist for fluoropyridine synthesis, a common conceptual approach involves the bromination and subsequent fluorination of aminopyridine or nitropyridine precursors.[7] The specific industrial synthesis of this compound is typically proprietary but is built upon established principles of heterocyclic chemistry, such as halogen exchange reactions and diazotization-halogenation sequences on substituted aminopyridines. The goal is to install the three different halogens with high regioselectivity and yield.

Chemical Reactivity: A Tale of Three Halogens

The synthetic utility of this compound stems from the distinct reactivity of the C-Br, C-Cl, and C-F bonds. This allows for a tiered strategy in which each position can be addressed under specific reaction conditions.

-

C-Br Bond (Position 3): The bromine atom is the most versatile handle for palladium-catalyzed cross-coupling reactions . It readily participates in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other similar transformations to form new carbon-carbon and carbon-heteroatom bonds.[8][9] This is the preferred site for introducing aryl, heteroaryl, or alkyl groups.

-

C-Cl Bond (Position 2): The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) .[10] The electron-withdrawing nature of the pyridine nitrogen and the adjacent fluorine atom makes this position susceptible to attack by nucleophiles like amines, alcohols, and thiols.

-

C-F Bond (Position 6): The C-F bond is generally the most robust and least reactive of the three, especially towards cross-coupling. However, under forcing SNAr conditions, it can also be displaced. More commonly, it remains intact, imparting its beneficial electronic properties to the final molecule.[11]

This differential reactivity is the cornerstone of its application, enabling chemists to build molecular complexity in a controlled, stepwise manner.

Caption: Reactivity map of this compound.

Application in Pharmaceutical Synthesis: A Workflow Example

To illustrate the practical utility of this intermediate, we will outline a representative workflow for the synthesis of a hypothetical kinase inhibitor core. This workflow demonstrates the sequential, regioselective functionalization of the pyridine ring.

Workflow Overview

The strategy involves first utilizing the C-Br bond for a Suzuki coupling, followed by an SNAr reaction at the C-Cl position.

Caption: General synthetic workflow using the intermediate.

Detailed Experimental Protocol: Step 1 - Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Objective: To selectively form a C-C bond at the C3 position of the pyridine ring.

Rationale: The C-Br bond is significantly more reactive than the C-Cl bond under standard Suzuki-Miyaura conditions, ensuring high regioselectivity. A robust catalyst system like Pd(dppf)Cl₂ is often employed for heteroaryl halides.[12]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the 3-aryl-2-chloro-6-fluoropyridine product.

Detailed Experimental Protocol: Step 2 - Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of the chloride with a primary amine.

Objective: To selectively form a C-N bond at the C2 position.

Rationale: The chlorine at C2 is activated by both the ring nitrogen and the fluorine at C6, making it an excellent electrophilic site for SNAr.[11] The C-F bond at C6 is less reactive and typically requires harsher conditions for substitution.[13]

Materials:

-

3-Aryl-2-chloro-6-fluoropyridine (Intermediate A from Step 1) (1.0 eq)

-

Primary amine nucleophile (e.g., (R)-pyrrolidin-3-ol) (1.5 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

In a sealed vial, dissolve the 3-aryl-2-chloro-6-fluoropyridine in DMF.

-

Add the primary amine nucleophile followed by DIPEA.

-

Heat the reaction mixture to 80-120 °C and stir for 4-16 hours, monitoring by LC-MS.

-

After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash extensively with water and then brine to remove the high-boiling point solvent.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by chromatography or recrystallization to obtain the final 3-aryl-2-(amino)-6-fluoropyridine core.

Safety, Handling, and Storage

As with all halogenated organic compounds, proper safety precautions are mandatory.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14] Avoid inhalation of dust or vapors and prevent skin and eye contact.[15]

-

Hazards: This compound may cause skin, eye, and respiratory irritation.[16] It is classified as harmful if swallowed.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[14]

Conclusion

This compound is a testament to the power of rational chemical design. Its carefully orchestrated arrangement of halogen atoms provides a pre-programmed roadmap for synthetic chemists, enabling the efficient and regioselective construction of complex, biologically active molecules. By offering orthogonal reactivity for both cross-coupling and nucleophilic substitution reactions, it serves as a high-value starting material that streamlines the synthesis of novel drug candidates.[17] As the demand for sophisticated heterocyclic compounds in pharmaceuticals continues to grow, the role of versatile intermediates like this compound will only become more critical.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine. 2

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 3-Bromo-6-chloro-2-fluoropyridine in Chemical Research.

-

ChemicalBook. (n.d.). 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis. 18

-

Sigma-Aldrich. (n.d.). 3-Bromo-6-chloro-2-fluoropyridine. 5

-

Fluoromart. (n.d.). 6-BroMo-2-chloro-3-fluoropyridine. 1

-

BLD Pharm. (n.d.). 3-Bromo-6-chloro-2-fluoropyridine. 6

-

KaiShengYuan (Tianjin) Technology Co., Ltd. (n.d.). 3-Bromo-6-fluoropyridine. 19

-

ChemicalBook. (2025). 3-BROMO-6-CHLORO-2-FLUOROPYRIDINE. 3

-

Sigma-Aldrich. (2024). Safety Data Sheet. 14

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. 17

-

TCI Chemicals. (2023). Safety Data Sheet.

-

Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. 16

-

CymitQuimica. (2023). 3-Bromo-6-chloro-2-fluorobenzonitrile Safety Data Sheet. 15

-

Google Patents. (n.d.). Preparation method of fluoropyridine compounds. 7

-

Alfa Chemistry. (n.d.). CAS 885952-18-1 3-Bromo-6-chloro-2-fluoropyridine. 4

-

Li, C. H., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters.

-

ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....

-

PubMed. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors.

-

MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.

-

Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube.

-

ChemicalBook. (n.d.). 2-Bromo-6-fluoropyridine synthesis. 20

-

Oakwood Chemical. (n.d.). 3-Bromo-6-chloro-2-fluoropyridine. 21

-

TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

-

ACS Publications. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters. 22

-

NIH. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.

-

Reddit. (2023). Help needed with unreproducible Suzuki coupling. 12

Sources

- 1. 1211591-93-3 | 6-BroMo-2-chloro-3-fluoropyridine [fluoromart.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-BROMO-6-CHLORO-2-FLUOROPYRIDINE | 885952-18-1 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 3-Bromo-6-chloro-2-fluoropyridine | 885952-18-1 [sigmaaldrich.com]

- 6. 885952-18-1|3-Bromo-6-chloro-2-fluoropyridine|BLD Pharm [bldpharm.com]

- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. innospk.com [innospk.com]

- 18. 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 19. 3-Bromo-6-fluoropyridine [ksychem.com]

- 20. 2-Bromo-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 21. 3-Bromo-6-chloro-2-fluoropyridine [oakwoodchemical.com]

- 22. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to 3-Bromo-2-chloro-6-fluoropyridine: A Cornerstone Building Block in Modern Organic Synthesis

Abstract

In the landscape of contemporary organic synthesis, the strategic incorporation of halogenated heterocyclic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and functional materials. Among these, 3-Bromo-2-chloro-6-fluoropyridine has emerged as a uniquely versatile and powerful building block. Its trifunctionalized pyridine core, featuring three distinct halogen atoms, offers a rich platform for sequential and site-selective transformations. This guide provides an in-depth exploration of the molecule's physicochemical properties, safety considerations, and its application in key synthetic methodologies. We will delve into the causality behind experimental choices for leveraging its differential reactivity in cross-coupling and nucleophilic aromatic substitution reactions, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science. The introduction of multiple, distinct halogen atoms onto this ring system, as seen in this compound (CAS 885952-18-1), creates a molecule with exceptional synthetic potential.[1][2] The three halogens—bromine, chlorine, and fluorine—are not merely passive substituents; they are functional handles that can be addressed with remarkable selectivity. This allows for a modular and convergent approach to constructing complex molecular architectures.[2] The core value of this reagent lies in the predictable and often orthogonal reactivity of the C-Br, C-Cl, and C-F bonds, making it an indispensable tool for generating diverse libraries of compounds for screening and development.[1] Its utility is demonstrated across various sectors, from the synthesis of antiviral and antibacterial drugs to the development of advanced crop protection products.[3]

Physicochemical Properties & Data

A thorough understanding of a reagent's physical properties is the foundation of its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 885952-18-1 | [4][5][6] |

| Molecular Formula | C₅H₂BrClFN | [5][6] |

| Molecular Weight | 210.43 g/mol | [3][5] |

| Boiling Point | 212.0 °C at 760 mmHg | [3] |

| Density | 1.83 g/cm³ | [3] |

| Appearance | Data not consistently available; often a solid or oil | [3] |

| Storage | Inert atmosphere, Room Temperature | [3][4] |

Safety & Handling: A Self-Validating Protocol

Core Hazards Associated with Halogenated Pyridines:

-

Acute Toxicity: Can be toxic or harmful if swallowed, inhaled, or in contact with skin.[7][8]

-

Respiratory Irritation: May cause respiratory irritation.[7][10]

-

Combustibility: May be a combustible liquid.[9]

Mandatory Handling Protocol:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[8][9] Ensure a safety shower and eye wash station are readily accessible.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles or a full-face shield.[8][9]

-

Dispensing: Use a syringe or cannula for liquid transfers under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to moisture and air.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, Chemizorb®) and place in a sealed container for hazardous waste disposal. Do not allow the material to enter drains.

-

Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

The Reactive Triad: Exploiting Orthogonal Reactivity

The synthetic utility of this compound stems from the differential reactivity of its three carbon-halogen bonds. This allows for a stepwise functionalization, where one position can be modified while the others remain intact for subsequent reactions.

Caption: Standard workflow for Suzuki-Miyaura coupling at the C3 position.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

-

Reagent Addition: Add the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Causality Insight: The choice of a moderately strong inorganic base like K₂CO₃ is crucial. It facilitates the transmetalation step by activating the boronic acid without promoting unwanted side reactions, such as SNAr at the C6 position, which might occur with stronger, more nucleophilic bases.

The C6-Fluoro and C2-Chloro Positions: Gateways for Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents renders the ring electron-deficient and thus susceptible to attack by nucleophiles. The C-F bond at the 6-position is generally the most reactive site for SNAr.

Expertise Insight: The high electronegativity of fluorine makes the C6 position highly electrophilic and, more importantly, powerfully stabilizes the negative charge in the intermediate Meisenheimer complex, lowering the activation energy for the substitution. The C2-Cl bond is less reactive and typically requires more forcing conditions (higher temperatures, stronger nucleophiles) for substitution. This differential reactivity is a key tool for synthetic strategy.

Experimental Protocol: O-Arylation via SNAr

-

Base & Nucleophile Prep: In a flame-dried flask under argon, suspend a strong base like sodium hydride (NaH, 1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF, THF).

-

Nucleophile Addition: Slowly add the desired alcohol (R-OH, 1.1 eq) at 0 °C to form the alkoxide nucleophile in situ.

-

Substrate Addition: Once hydrogen evolution ceases, add a solution of this compound (1.0 eq) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 40-60 °C) and monitor by TLC or LC-MS.

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, concentrate, and purify by column chromatography to yield 3-Bromo-2-chloro-6-(alkoxy)pyridine.

Multi-Step Synthesis: A Strategic Workflow

The true power of this compound is realized in sequential reaction planning, where the orthogonal reactivity is exploited to build molecular complexity in a controlled manner.

Caption: A sequential synthesis strategy exploiting orthogonal reactivity.

This workflow demonstrates a common and highly effective strategy:

-

Initial C-C Bond Formation: A Suzuki or similar cross-coupling reaction is performed first under conditions that are mild enough to leave the C-F and C-Cl bonds untouched.

-

Subsequent C-O/C-N Bond Formation: The resulting intermediate is then subjected to SNAr conditions to modify the C6 position, yielding a highly substituted pyridine derivative that would be difficult to access through other means.

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a sophisticated synthetic platform. Its value is rooted in the predictable, hierarchical reactivity of its three distinct carbon-halogen bonds. By understanding the mechanistic principles that govern this selectivity, chemists can design and execute elegant and efficient syntheses of complex molecules. This guide has illuminated the core principles and provided actionable protocols to empower researchers to leverage this cornerstone building block in their pursuit of innovation in drug discovery, agrochemical development, and materials science.

References

-

3-BROMO-6-CHLORO-2-FLUOROPYRIDINE | CAS 885952-18-1 . LookChem. [Link]

-

Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine . Ningbo Inno Pharmchem Co., Ltd. [Link]

-

The Strategic Importance of 3-Bromo-6-chloro-2-fluoropyridine in Chemical Research . Ningbo Inno Pharmchem Co., Ltd. [Link]

- Preparation method of fluoropyridine compounds.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. 3-BROMO-6-CHLORO-2-FLUOROPYRIDINE | 885952-18-1 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 3-Bromo-6-chloro-2-fluoropyridine | 885952-18-1 [sigmaaldrich.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Harnessing the Fluorine Effect: Strategic Applications of Fluorinated Pyridines in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in medicinal chemistry, with approximately 20% of all commercial drugs containing this unique halogen.[1][2] The pyridine scaffold, a privileged heterocycle, is also a cornerstone of numerous approved therapeutics. The convergence of these two motifs—the fluorinated pyridine—creates a powerful synergy, enabling chemists to meticulously sculpt the physicochemical and pharmacokinetic properties of molecules to overcome pervasive challenges in drug development. This guide provides a deep, field-proven perspective on the rationale, synthetic strategies, and practical applications of fluorinated pyridines, moving beyond mere observation to explain the causal relationships that drive successful drug design. We will explore how the predictable, yet nuanced, effects of fluorination on basicity, lipophilicity, and metabolic stability can be leveraged to enhance potency, selectivity, and bioavailability, transforming promising leads into viable clinical candidates.

The Foundational "Why": Fluorine's Strategic Impact on Pyridine Chemistry

The decision to introduce fluorine is never arbitrary; it is a calculated design choice aimed at solving specific molecular liabilities. On a pyridine ring, the consequences of this choice are profound, stemming primarily from the extreme electronegativity of the fluorine atom and the exceptional strength of the carbon-fluorine (C-F) bond.[3][4]

Mastering Basicity (pKa): A Critical Node of Control

The basicity of the pyridine nitrogen is a pivotal parameter influencing a molecule's solubility, cell permeability, and potential for off-target interactions, such as binding to the hERG potassium channel. Fluorine, as a potent electron-withdrawing group, provides a reliable method for attenuating this basicity.

-

The Inductive Effect: A fluorine atom placed on the pyridine ring inductively withdraws electron density, reducing the availability of the nitrogen's lone pair for protonation. This results in a predictable decrease in the compound's pKa. For example, the introduction of fluorine can reduce the basicity of pyridine derivatives, which can be crucial for improving oral absorption and avoiding lysosomal trapping.[3]

-

Causality in Action: For a kinase inhibitor lead compound exhibiting poor cell permeability due to excessive protonation in acidic lysosomal compartments, introducing a fluorine atom ortho or para to the nitrogen can lower the pKa, ensuring the molecule remains predominantly neutral at physiological pH, thereby enhancing its ability to cross cellular membranes.

Navigating Lipophilicity: A Context-Dependent Duality

The effect of fluorine on lipophilicity (measured as LogP or LogD) is one of the most misunderstood aspects of its application. It is not a simple "lipophilicity switch" but rather a tool for fine-tuning.

-

Increasing Hydrophobic Surface: Replacing a C-H bond with a C-F bond can shield the positive charge on the carbon atom and increase the local hydrophobic surface area, often leading to an increase in lipophilicity.[1][5]

-

Introducing Polarity: Conversely, the highly polarized C-F bond introduces a significant dipole moment that can increase a molecule's overall polarity, particularly when the fluorine is adjacent to other polar atoms like sulfur.[1][5]

This duality means the final impact on LogD is highly dependent on the fluorine's position and the surrounding molecular environment.[1] Judicious use allows for a "small-step scale" adjustment of lipophilicity.[1]

| Compound/Fragment | Substitution Pattern | LogD (at pH 7.4) | pKa | Key Observation |

| 2-(Methylthio)pyridine | Non-fluorinated | 1.69 | ~2.5 | Baseline reference. |

| 2-(Difluoromethylthio)pyridine | SCF₂H | 1.95 | Lowered | Modest lipophilicity increase. |

| 2-(Trifluoromethylthio)pyridine | SCF₃ | 2.13 | Lowered | Greatest lipophilicity in the series. |

| 2-(Thio-1,1-difluoroethyl)pyridine | SCH₂CF₂H | 1.85 | Lowered | Fluorination away from sulfur has less impact than on the α-carbon. |

Table 1: Comparative physicochemical properties of 2-thioalkylpyridines, demonstrating the context-dependent impact of fluorination on lipophilicity and basicity. Data synthesized from findings in Bernús et al. (2025).[1][5]

Engineering Metabolic Stability: The "Metabolic Blocker"

One of the most powerful applications of fluorination is to enhance metabolic stability.[3][4][6] The C-F bond, with a bond dissociation energy of ~116 kcal/mol, is significantly stronger than a typical C-H bond and is exceptionally resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[7]

-

Mechanism of Action: By replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, chemists can effectively block hydroxylation at that position, preventing the formation of inactive or rapidly cleared metabolites and extending the drug's in vivo half-life.[6][8][9] This strategy was crucial for achieving the once-daily oral dosing of the diabetes drug empagliflozin, where fluorine substitution on an aryl ring prevented oxidative hydroxylation.[6]

Figure 1: Fluorine as a metabolic blocker.

Synthetic Strategies: Accessing the Fluorinated Pyridine Core

The ability to strategically apply fluorinated pyridines hinges on the availability of robust and regioselective synthetic methods. While classical methods remain relevant, modern C-H functionalization techniques have revolutionized late-stage fluorination, allowing for the direct modification of complex molecules.

Classical Approaches

-